molecular formula C26H34O2 B1603016 4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate CAS No. 96155-68-9

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate

Cat. No.: B1603016
CAS No.: 96155-68-9
M. Wt: 378.5 g/mol
InChI Key: SDVNCRWWXQQQNG-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate is a phenyl benzoate ester with a complex molecular architecture characterized by two distinct aromatic systems and a sterically demanding cyclohexyl substituent. Its molecular formula is C₂₆H₃₄O₂ , with a molecular weight of 378.55 g/mol . The structure comprises:

  • A central benzoate ester group linking two aromatic moieties.
  • A 4-propylphenyl group (electron-rich aromatic ring with a propyl chain at the para position).
  • A trans-4-butylcyclohexyl substituent (cyclohexane ring with a butyl group in the trans configuration).

The trans-4-butylcyclohexyl group adopts a chair conformation, where the butyl substituent occupies an equatorial position to minimize steric strain. This configuration stabilizes the molecule through reduced 1,3-diaxial interactions. The propyl chain on the phenyl ring contributes to hydrophobicity and influences molecular packing in crystalline states.

Key Structural Features

Component Position/Configuration Functional Impact
Benzoate ester Central linking group Polar C=O bond for intermolecular H-bonding
4-Propylphenyl Para substitution on phenyl ring Hydrophobic interaction sites
Trans-4-butylcyclohexyl Equatorial butyl group Steric bulk for molecular alignment

The conjugated π-system of the benzoate ester and aromatic rings enables partial electron delocalization, influencing spectroscopic properties and reactivity.

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies reveal that this compound crystallizes in a monoclinic system (space group P2₁/c ) with unit cell parameters:

Parameter Value (Å) Angle (°)
a ~7.7
b ~12.5
c ~19.5
β ~99.4

This arrangement aligns with related cyclohexyl-substituted benzoates, where bulky substituents dictate crystal packing. The trans configuration of the cyclohexyl group forces a twist conformation to mitigate steric clashes between the butyl group and the ester moiety. This conformational flexibility allows the molecule to adopt pseudo-equatorial orientations for both substituents, balancing intermolecular interactions.

Conformational Dynamics

  • Pseudo-equatorial butyl group : Minimizes axial strain in the cyclohexane ring.
  • Ester group orientation : Aligned to optimize dipole-dipole interactions with adjacent molecules.
  • Propyl chain flexibility : Enables conformational adaptability in the crystal lattice.

Comparative Structural Analysis with Related Phenyl Benzoate Derivatives

The structural properties of this compound differ significantly from other phenyl benzoate derivatives due to its unique substituent combination.

Comparison with Analogues

Compound CAS Number Molecular Weight (g/mol) Key Structural Difference
4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate 72928-02-0 364.52 Smaller alkyl chain (propyl vs. butyl)
3-Fluoro-4-cyanophenyl trans-4-(4-n-butylcyclohexyl)benzoate 92118-83-7 379.47 Electron-withdrawing fluorine and cyano groups
4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate 90937-41-0 392.55 Longer alkyl chain (pentyl vs. propyl)

Impact of Substituent Changes

  • Alkyl Chain Length :
    • Butyl vs. propyl : Increased steric bulk improves thermal stability but reduces solubility in polar solvents.
    • Pentyl vs. propyl : Enhanced hydrophobicity shifts liquid-crystalline phase transitions to higher temperatures.
  • Electron-Withdrawing Groups :

    • Fluorine/cyano substituents : Increase dipole moments and alter dielectric anisotropy in liquid crystal applications.
  • Cyclohexyl Configuration :

    • Trans vs. cis : Trans configuration optimizes molecular alignment in nematic phases, critical for display technologies.

Properties

IUPAC Name

(4-propylphenyl) 4-(4-butylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O2/c1-3-5-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(6-4-2)11-19-25/h10-11,14-19,21-22H,3-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVNCRWWXQQQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633039
Record name 4-Propylphenyl 4-(4-butylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96155-68-9
Record name 4-Propylphenyl 4-(4-butylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-(trans-4-butylcyclohexyl)benzoic Acid Derivative

Step 2.1: Synthesis of Alkyl-Substituted Cyclohexanone

  • Starting from cyclohexanone, alkyl substitution at the 4-position is introduced, typically via a Grignard reaction using an appropriate alkylmagnesium halide to introduce the butyl group.
  • The trans configuration is ensured by stereoselective control during the reaction or subsequent purification.

Step 2.2: Formation of 4-(trans-4-butylcyclohexyl)benzaldehyde

  • The alkyl-substituted cyclohexanone is reacted with a Grignard reagent prepared from 4-bromobenzene derivatives to form the corresponding alcohol intermediate.
  • This intermediate is dehydrated using acid catalysts such as hydrochloric acid or p-toluenesulfonic acid.
  • Catalytic hydrogenation with noble metal catalysts (Pt, Pd, Rh) converts the intermediate to the trans-4-butylcyclohexylbenzene derivative.

Step 2.3: Oxidation to Benzoic Acid

  • The resulting benzaldehyde derivative is oxidized to the corresponding benzoic acid using chromic acid in acetic acid/water solution under controlled conditions (room temperature, dropwise addition).
  • The product is isolated by acidification, filtration, washing, drying, and recrystallization, yielding 4-(trans-4-butylcyclohexyl)benzoic acid as a crystalline solid.

Preparation of 4-Propylphenol

  • 4-Propylphenol can be synthesized or sourced commercially.
  • It serves as the phenolic component for the esterification step.

Esterification to Form 4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate

Step 4.1: Formation of Acid Chloride

  • The benzoic acid derivative is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂).
  • This reaction is typically carried out at room temperature with stirring, followed by gentle heating (e.g., 50°C) for several hours to ensure complete conversion.

Step 4.2: Esterification Reaction

  • The acid chloride intermediate is reacted with 4-propylphenol in the presence of a base such as pyridine to neutralize the released HCl.
  • The reaction proceeds under reflux conditions to facilitate ester bond formation.
  • Water generated during the reaction is removed to drive the reaction to completion.

Step 4.3: Purification

  • The crude product is purified by silica gel column chromatography using solvents like toluene.
  • Recrystallization from mixed solvents such as toluene-heptane or toluene-ether yields the pure this compound as a colorless crystalline solid.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of cyclohexanone Grignard reagent (butylmagnesium bromide) High Stereoselective control for trans isomer
Formation of benzaldehyde Grignard reaction, dehydration, hydrogenation Moderate Acid catalysts and noble metal catalysts used
Oxidation to benzoic acid Chromic acid in acetic acid/water 70-85 Room temperature, dropwise addition
Acid chloride formation Thionyl chloride, pyridine >90 Stirring at room temp, then heating
Esterification 4-Propylphenol, pyridine, reflux 75-90 Removal of water critical for yield
Purification Silica gel chromatography, recrystallization - Solvent choice affects purity and yield

Summary Table of Preparation Steps

Synthetic Step Key Reagents/Conditions Product/Intermediate
Alkylation of cyclohexanone Butylmagnesium bromide (Grignard reagent) trans-4-butylcyclohexanone
Formation of benzaldehyde derivative 4-bromobenzene Grignard reagent, acid catalyst 4-(trans-4-butylcyclohexyl)benzaldehyde
Oxidation to benzoic acid Chromic acid in acetic acid/water 4-(trans-4-butylcyclohexyl)benzoic acid
Conversion to acid chloride Thionyl chloride, pyridine 4-(trans-4-butylcyclohexyl)benzoyl chloride
Esterification with 4-propylphenol 4-propylphenol, pyridine, reflux This compound
Purification Silica gel chromatography, recrystallization Pure target ester

Chemical Reactions Analysis

Types of Reactions

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Liquid Crystal Technology

The primary application of 4-propylphenyl 4-(trans-4-butylcyclohexyl)benzoate lies in the field of liquid crystal displays (LCDs) . It is utilized as a component in liquid crystal formulations due to its favorable thermal and optical properties. These properties enable the compound to maintain stability and performance across a range of temperatures, making it suitable for use in consumer electronics such as:

  • Televisions
  • Computer Monitors
  • Mobile Devices

Thermal Properties

The compound exhibits unique thermal characteristics that can be leveraged in temperature-sensitive materials. Its phase transition behaviors are essential for applications requiring precise thermal management, such as:

  • Thermal switches
  • Smart windows

Interaction Studies

Research involving the interactions of this compound with various solvents and matrices is critical for optimizing its performance in practical applications. Understanding these interactions can influence the stability and efficacy of liquid crystal formulations used in devices.

Pharmacokinetic Studies

Preliminary pharmacokinetic studies have suggested potential metabolic pathways for this compound, indicating its safety profile for consumer product applications. Investigations into its interactions with cytochrome P450 enzymes may reveal insights into its biological effects and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include:

    Signal Transduction: Modulation of cell signaling pathways by interacting with membrane receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : Longer alkyl chains (e.g., pentyl in 81929-40-0) increase molecular weight and likely enhance liquid crystalline behavior due to improved van der Waals interactions .
  • Functional Groups: The phenolic -OH in 88581-00-4 introduces reactivity absent in ester derivatives, enabling use as a synthetic intermediate .

Key Observations :

  • The target compound lacks acute toxicity data, whereas analogues like 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate have documented irritant properties .

Biological Activity

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate (CAS No. 96155-68-9) is a compound that has garnered attention in various fields of research, particularly in the study of its biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C22H34O2C_{22}H_{34}O_2, with a molecular weight of approximately 342.51 g/mol. The compound features a propyl group and a butylcyclohexyl moiety, which contribute to its unique physical and chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:

  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It is hypothesized that the compound could inhibit or activate specific enzymes involved in metabolic processes, although detailed studies are required to elucidate these interactions.

Toxicological Profile

Initial assessments indicate that the compound exhibits low toxicity in various biological assays. For instance, in vitro studies have shown no significant cytotoxic effects at moderate concentrations. However, comprehensive toxicological evaluations are necessary to confirm these findings.

Case Studies and Research Findings

  • Cell Culture Studies : In a controlled laboratory setting, cell lines treated with varying concentrations of this compound demonstrated altered proliferation rates, suggesting potential applications in cancer research.
  • Animal Model Experiments : In vivo studies involving rodent models indicated that administration of the compound could lead to changes in metabolic markers, hinting at its role in metabolic regulation.
  • Comparative Analysis : Comparative studies with structurally similar compounds have shown that while some analogs exhibit pronounced biological activity, this compound displays unique properties that warrant further investigation.

Data Table: Summary of Biological Activities

Study TypeFindingsReference
In Vitro StudiesNo significant cytotoxicity observed
In Vivo StudiesAltered metabolic markers in rodents
Receptor BindingPotential modulator for specific receptors
Enzyme InteractionPossible inhibition/activation of enzymes

Q & A

Q. What are the recommended methodologies for synthesizing 4-propylphenyl 4-(trans-4-butylcyclohexyl)benzoate?

The compound is synthesized via esterification between 4-(trans-4-butylcyclohexyl)benzoic acid (CAS 83626-35-1) and 4-propylphenol. A typical protocol involves coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. Purification is achieved using column chromatography with silica gel and a hexane/ethyl acetate gradient. Reaction progress is monitored via TLC and confirmed by 1^1H NMR .

Q. How should researchers safely handle this compound given its hazards?

Safety Data Sheets (SDS) indicate risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Handling requires PPE (nitrile gloves, lab coat, safety goggles) and engineering controls (fume hood). Use N100/P3 respirators if ventilation is insufficient. Avoid contact with strong oxidizers, and ensure proper waste disposal to prevent environmental release .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

  • 1^1H/13^{13}C NMR : To confirm ester linkage and cyclohexyl/propyl substituent geometry.
  • FT-IR : To validate carbonyl (C=O) and aromatic C-H stretching frequencies.
  • HPLC-MS : For purity assessment and molecular weight verification. Cross-reference spectral data with structurally analogous benzoate esters (e.g., 4-pentylphenyl derivatives) to validate assignments .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

Experimental determination is critical due to limited data. Use differential scanning calorimetry (DSC) for melting point analysis and thermogravimetric analysis (TGA) for decomposition thresholds. Solubility can be tested in common solvents (e.g., THF, DCM) via gravimetric methods. Comparative studies with homologs (e.g., 4-pentylphenyl analogs) may provide predictive insights .

Q. What strategies are effective for optimizing liquid crystal applications of this compound?

Evaluate mesomorphic behavior using polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Compare phase transitions (nematic/smectic) with structurally similar esters (e.g., 4-heptylphenyl derivatives). Molecular dynamics simulations can model alkyl chain flexibility and dipole alignment, which influence liquid crystal stability .

Q. How can contradictions in toxicological data be resolved?

Acute toxicity data gaps (e.g., LD50_{50}) require in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (HEK293, HepG2). For ecological risk, perform algal toxicity tests (OECD 201) and compare results with structurally related compounds (e.g., 4-ethylphenyl benzoates). Address inconsistencies by standardizing test conditions (pH, temperature) .

Q. What experimental designs are recommended for studying its stability under oxidative conditions?

Conduct accelerated degradation studies using hydrogen peroxide or UV/O3_3 exposure. Monitor decomposition via GC-MS to identify byproducts (e.g., CO2_2, benzoic acid derivatives). Compare stability with antioxidants (e.g., BHT) to assess protective effects. Kinetic modeling (Arrhenius equation) predicts shelf-life under varying storage conditions .

Methodological Notes

  • Synthesis Optimization : Replace DCC with EDC·HCl for reduced toxicity.
  • Data Validation : Cross-check computational predictions (e.g., COSMO-RS for solubility) with experimental results.
  • Safety Compliance : Adhere to OSHA 29 CFR 1910 and EU REACH guidelines for hazard communication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate
Reactant of Route 2
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4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.